molecular formula C12H10FO3P B14006450 Diphenyl phosphorofluoridate CAS No. 403-65-6

Diphenyl phosphorofluoridate

Cat. No.: B14006450
CAS No.: 403-65-6
M. Wt: 252.18 g/mol
InChI Key: XFKSLARHPIQBFF-UHFFFAOYSA-N
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Description

Diphenyl phosphorofluoridate is an organophosphorus compound with the chemical formula (C₆H₅O)₂P(O)F. It is a colorless liquid that is sensitive to moisture and hydrolysis. This compound is known for its role as a potent inhibitor of serine proteases, making it significant in biochemical research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl phosphorofluoridate can be synthesized through the reaction of diphenyl phosphorochloridate with potassium fluoride in an anhydrous solvent such as acetonitrile. The reaction typically proceeds at room temperature and requires careful handling due to the sensitivity of the reagents to moisture.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and closed reactors helps in maintaining anhydrous conditions and minimizing exposure to moisture.

Chemical Reactions Analysis

Types of Reactions: Diphenyl phosphorofluoridate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols, leading to the formation of corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form diphenyl phosphate and hydrogen fluoride.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Anhydrous solvents like acetonitrile and dichloromethane are typically used to prevent hydrolysis.

Major Products:

    Phosphoramidates: Formed from the reaction with amines.

    Phosphates: Formed from the reaction with alcohols.

    Hydrolysis Products: Diphenyl phosphate and hydrogen fluoride.

Scientific Research Applications

Diphenyl phosphorofluoridate has a wide range of applications in scientific research:

    Biochemistry: It is used as an inhibitor of serine proteases, which are enzymes that play crucial roles in various biological processes.

    Medicinal Chemistry: The compound is used in the design of enzyme inhibitors for therapeutic purposes.

    Industrial Chemistry: It serves as a reagent in the synthesis of other organophosphorus compounds.

    Molecular Biology: It is employed in the study of enzyme mechanisms and protein interactions.

Mechanism of Action

Diphenyl phosphorofluoridate exerts its effects by irreversibly inhibiting serine proteases. The mechanism involves the phosphorylation of the serine residue in the active site of the enzyme, leading to the formation of a stable phospho-enzyme complex. This prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity.

Comparison with Similar Compounds

    Diisopropyl phosphorofluoridate: Another organophosphorus compound with similar inhibitory effects on serine proteases.

    Diphenyl phosphorochloridate: A precursor in the synthesis of diphenyl phosphorofluoridate.

Uniqueness: this compound is unique due to its specific reactivity with serine proteases and its stability under anhydrous conditions. Its ability to form stable phospho-enzyme complexes makes it a valuable tool in biochemical research.

Properties

CAS No.

403-65-6

Molecular Formula

C12H10FO3P

Molecular Weight

252.18 g/mol

IUPAC Name

[fluoro(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C12H10FO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H

InChI Key

XFKSLARHPIQBFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)F

Origin of Product

United States

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